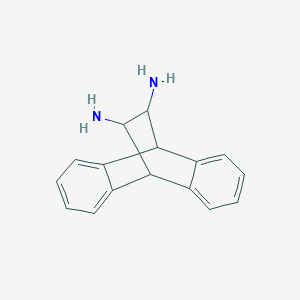
9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a dihydroethanoanthracene core with diamine functional groups at the 11 and 12 positions. Its stereochemistry is defined by the (11R,12R) configuration, indicating the specific spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine typically involves multi-step organic reactions. One common method starts with the preparation of the dihydroethanoanthracene core, followed by the introduction of the diamine groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to simplify the compound or alter its reactivity.
Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is used as a building block for more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific stereochemistry and functional groups.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry
In industrial applications, (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine involves its interaction with specific molecular targets. The diamine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine: This stereoisomer has a different spatial arrangement, leading to distinct chemical and biological properties.
9,10-Dihydro-9,10-ethanoanthracene-11,12-diol: This compound has hydroxyl groups instead of amine groups, resulting in different reactivity and applications.
Uniqueness
(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is unique due to its specific stereochemistry and functional groups. These features make it particularly valuable for studying stereochemical effects in chemical reactions and biological interactions.
Eigenschaften
IUPAC Name |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDYSRZJOLDMRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
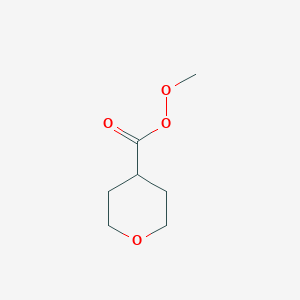
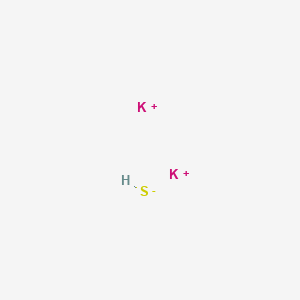

![[1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B13399684.png)
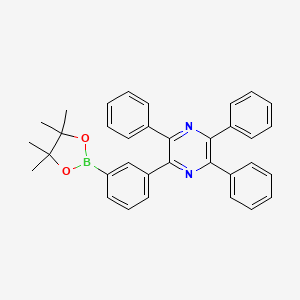

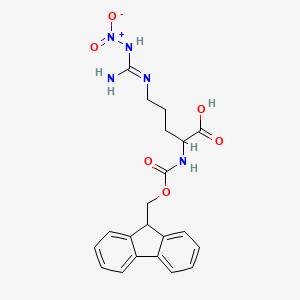
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,3'-(b-D-galactopyranosyloxy)-6'-hydroxy-](/img/structure/B13399713.png)
![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]pro](/img/structure/B13399717.png)
![ethyl 2-(4,5-dichloro-1a,3-dihydro-1H-diazirino[1,3-a]quinazolin-2-yl)acetate;hydrobromide](/img/structure/B13399720.png)

![1-[4-(dimethylamino)phenyl]-2-phenylethene-1,2-dithiolate;nickel](/img/structure/B13399736.png)
![[2-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-(3-phenylprop-2-enoyloxymethyl)oxolan-3-yl] benzoate](/img/structure/B13399737.png)

